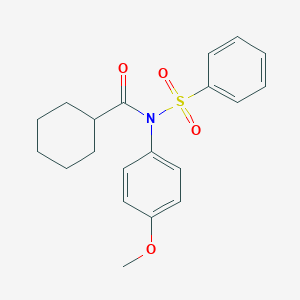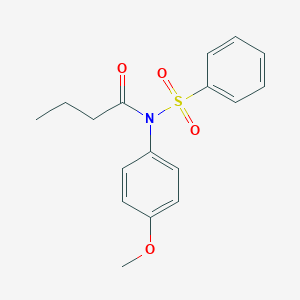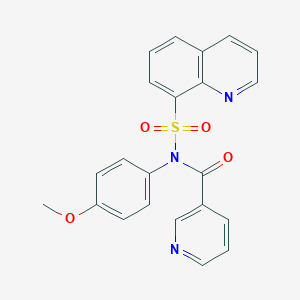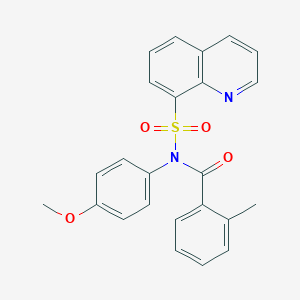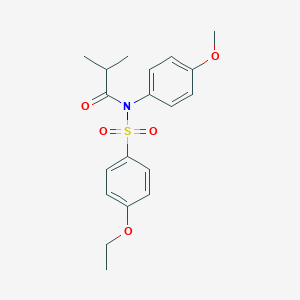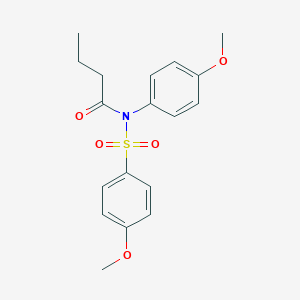![molecular formula C17H15BrF3NO3 B284123 N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide](/img/structure/B284123.png)
N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has been shown to have potential therapeutic applications in cancer treatment and metabolic diseases.
Mécanisme D'action
N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide works by binding to the active site of glutaminase, inhibiting its activity and preventing the metabolism of glutamine. This leads to a decrease in the production of ATP, which is necessary for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide has been shown to induce apoptosis (programmed cell death) in cancer cells. N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide has also been shown to decrease the levels of glutamate, which is a neurotransmitter involved in a number of physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide has a number of advantages for use in lab experiments. It is a small molecule inhibitor that is relatively easy to synthesize, and its mechanism of action is well understood. However, there are also some limitations to its use. N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide has low solubility in water, which can make it difficult to work with in some experiments. Additionally, N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of potential future directions for research on N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide. One area of interest is in the development of more potent and selective inhibitors of glutaminase. Another area of research is in the identification of biomarkers that can predict the response of cancer cells to N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide. Finally, there is also interest in exploring the potential use of N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Méthodes De Synthèse
N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide can be synthesized through a multi-step process involving the reaction of 3-bromophenol with 2,4,5-trifluoroaniline to form an intermediate, which is then reacted with ethyl 2-bromoacetate to yield N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide.
Applications De Recherche Scientifique
N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in cancer treatment, where N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide has been shown to inhibit the growth of cancer cells by targeting glutaminase. N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide has also been studied for its potential use in metabolic diseases such as obesity and diabetes.
Propriétés
Formule moléculaire |
C17H15BrF3NO3 |
|---|---|
Poids moléculaire |
418.2 g/mol |
Nom IUPAC |
N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide |
InChI |
InChI=1S/C17H15BrF3NO3/c1-2-24-10-16(23)22-14-8-11(17(19,20)21)6-7-15(14)25-13-5-3-4-12(18)9-13/h3-9H,2,10H2,1H3,(H,22,23) |
Clé InChI |
SBRQGMBGTRLZAX-UHFFFAOYSA-N |
SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OC2=CC(=CC=C2)Br |
SMILES canonique |
CCOCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





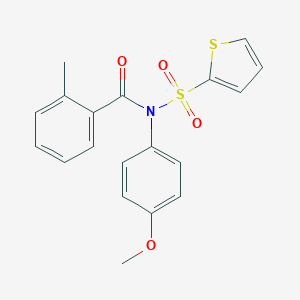

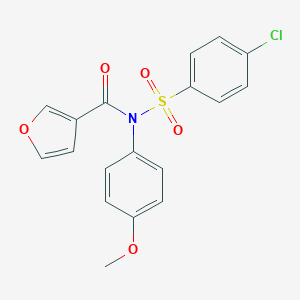
![N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide](/img/structure/B284057.png)
